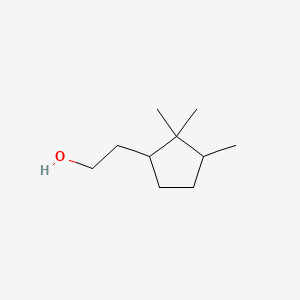
2,2,3-Trimethylcyclopentaneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trimethylcyclopentaneethanol is an organic compound with the molecular formula C10H20O It is a primary alcohol characterized by a cyclopentane ring substituted with three methyl groups and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylcyclopentaneethanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the hydrogenation of 2,2,3-trimethylcyclopentanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone precursor is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Trimethylcyclopentaneethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed:
Oxidation: 2,2,3-Trimethylcyclopentanone, 2,2,3-Trimethylcyclopentanoic acid.
Reduction: 2,2,3-Trimethylcyclopentane.
Substitution: 2,2,3-Trimethylcyclopentyl halides.
Applications De Recherche Scientifique
2,2,3-Trimethylcyclopentaneethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2,2,3-Trimethylcyclopentaneethanol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .
Comparaison Avec Des Composés Similaires
2,2,3-Trimethylpentane: A structurally similar compound with different physical and chemical properties.
2,2,4-Trimethylpentane: Another isomer with distinct reactivity and applications.
Uniqueness: 2,2,3-Trimethylcyclopentaneethanol is unique due to its cyclopentane ring structure with multiple methyl substitutions, which imparts specific steric and electronic properties. This uniqueness makes it valuable in specialized applications where such structural features are advantageous .
Propriétés
Numéro CAS |
52363-24-3 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(2,2,3-trimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8-4-5-9(6-7-11)10(8,2)3/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
RKGJMEVXZSTOHA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
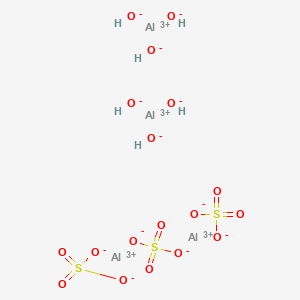
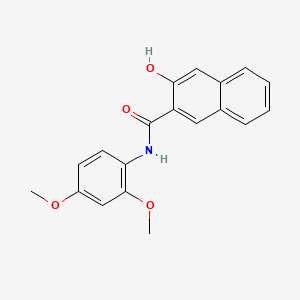
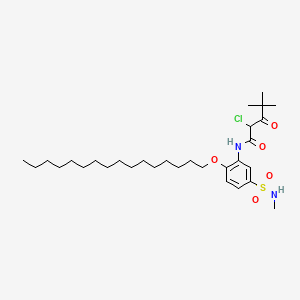
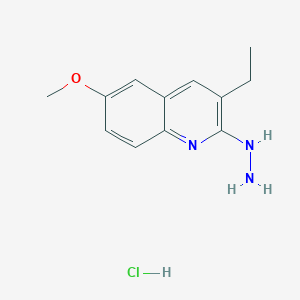
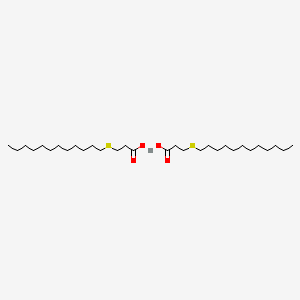
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

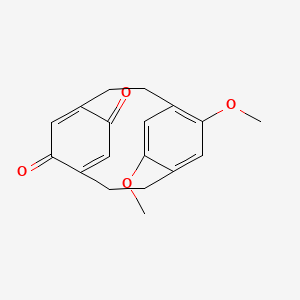
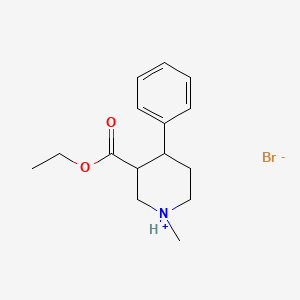

![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
